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Compound of Interest

Compound Name: Cefonicid Monosodium

Cat. No.: B1262056 Get Quote

Cefonicid Monosodium: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefonicid Monosodium, a second-

generation cephalosporin antibiotic. It covers its chemical identity, mechanism of action,

pharmacokinetic properties, and microbiological activity, with a focus on the data and

methodologies relevant to research and development.

Chemical Identifiers
Cefonicid Monosodium is the monosodium salt of Cefonicid. The chemical identifiers for both

Cefonicid and its monosodium salt are crucial for accurate documentation and research.
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Identifier Cefonicid Cefonicid Monosodium

CAS Number 61270-58-4[1] 71420-79-6[2]

Molecular Formula C₁₈H₁₈N₆O₈S₃[1] C₁₈H₁₇N₆NaO₈S₃[2]

Molecular Weight 542.6 g/mol [1] 564.6 g/mol
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis
Cefonicid, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final

stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for

maintaining the structural integrity of the bacterial cell.

The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins

(PBPs). These enzymes, specifically transpeptidases, are responsible for the cross-linking of

peptidoglycan chains, which provides the cell wall with its characteristic strength and rigidity. By

binding to and inactivating these PBPs, Cefonicid prevents the formation of these essential

cross-links. This disruption of cell wall synthesis leads to the activation of bacterial autolytic

enzymes (autolysins), which further degrade the compromised cell wall, ultimately resulting in

cell lysis and bacterial death.
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Diagram 1: Mechanism of action of Cefonicid in bacterial cell wall synthesis.

Pharmacokinetic Properties
The pharmacokinetic profile of Cefonicid has been investigated in various studies, revealing its

long-acting nature which supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Cefonicid in Adults
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Parameter Value
Study Population &
Dosage

Reference

Plasma Half-life (t½) 4.4 ± 0.8 h
5 healthy volunteers,

7.5 mg/kg IV

5.1 h (IV), 5.4 h (IM)

14 adults with normal

renal/liver function, 1g

IV or 2g IM

4.63 ± 1.49 h

15 patients with skin

infections, 2g IV every

24h

Volume of Distribution

(Vd)
0.11 ± 0.01 L/kg

5 healthy volunteers,

7.5 mg/kg IV

0.12 ± 0.04 L/kg

15 patients with skin

infections, 2g IV every

24h

Total Body Clearance 0.32 ± 0.06 ml/min/kg
5 healthy volunteers,

7.5 mg/kg IV

0.369 ± 0.110

ml/min/kg

15 patients with skin

infections, 2g IV every

24h

Renal Clearance 0.29 ± 0.05 ml/min/kg
5 healthy volunteers,

7.5 mg/kg IV

Urinary Excretion

(unchanged)
88 ± 6% over 48 h

5 healthy volunteers,

7.5 mg/kg IV

Protein Binding ~98% -

Table 3: Pharmacokinetic Parameters of Cefonicid in Children
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Parameter Mean Value
Study Population &
Dosage

Reference

Peak Serum

Concentration (Cmax)
212.63 µg/mL

17 children, 50 mg/kg

IM

Time to Peak (Tmax) 1.00 h
17 children, 50 mg/kg

IM

Half-life (t½) 3.24 h
17 children, 50 mg/kg

IM

Apparent Volume of

Distribution (Vz)
0.21 L/kg

17 children, 50 mg/kg

IM

Total Body Clearance

(CL)
16.67 ml/min

17 children, 50 mg/kg

IM

Renal Clearance

(CLR)
13.60 ml/min

17 children, 50 mg/kg

IM

Microbiological Activity
Cefonicid demonstrates a broad spectrum of activity against various Gram-positive and Gram-

negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a

bacterium.

Table 4: In Vitro Activity of Cefonicid Against Selected Bacterial Species
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Bacterial Species MIC Range (µg/mL)
Susceptibility
Breakpoint (µg/mL)

Reference

Staphylococcus

aureus
- ≤ 8.0

Escherichia coli - ≤ 8.0

Klebsiella

pneumoniae
- ≤ 8.0

Proteus mirabilis - ≤ 8.0

Note: The table provides susceptibility breakpoints as specific MIC range data was not

available in the provided search results. The breakpoint indicates the concentration at which

the organism is considered susceptible to the antibiotic.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Disk Diffusion
The disk diffusion method is a widely used qualitative test to determine the susceptibility of

bacteria to antibiotics.
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Diagram 2: Workflow for MIC determination using the disk diffusion method.

Methodology:
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Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a

specific turbidity, typically equivalent to a 0.5 McFarland standard.

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to

streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial

growth.

Disk Application: A paper disk impregnated with a standard concentration of Cefonicid (e.g.,

30 µg) is aseptically placed on the surface of the inoculated agar.

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24

hours).

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around the

antibiotic disk, where bacterial growth has been inhibited, is measured in millimeters.

Interpretation: The measured zone diameter is compared to established clinical breakpoints

to determine if the bacterium is susceptible, intermediate, or resistant to Cefonicid. For

Cefonicid, a zone of ≥18 mm is typically considered susceptible.

Pharmacokinetic Analysis in Human Subjects
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,

and excretion (ADME) of a drug.

Methodology:

Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.

Drug Administration: A single dose of Cefonicid is administered, either intravenously (e.g.,

7.5 mg/kg as a 5-minute infusion) or intramuscularly.

Sample Collection: Multiple blood and urine samples are collected at predetermined time

points over a specified period (e.g., 48 hours).

Drug Concentration Analysis: The concentration of Cefonicid in the plasma and urine

samples is quantified using a validated analytical method, such as high-performance liquid

chromatography (HPLC).
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Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using

pharmacokinetic software to calculate key parameters such as half-life (t½), volume of

distribution (Vd), clearance (CL), and the area under the concentration-time curve (AUC).

Synthesis
A novel and efficient method for the synthesis of Cefonicid benzathine salt has been reported,

which involves the deformylation of the OH-protected group on the mandelic moiety and

subsequent crystallization. This process aims to improve yield and product stability. A general

procedure for the synthesis of a key intermediate, 7-amino-3-[sulphomethyl-1H-tetrazol-5-yl-

thiomethyl]-3-cephem-4-carboxylate monosodium salt (7-SACA), involves the reaction of 1-

sulphomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt with 7-ACA in the presence

of BF₃ in acetonitrile. The reaction mixture is then processed to isolate the 7-SACA

intermediate. This intermediate can then be used in the subsequent synthesis of Cefonicid.

Conclusion
Cefonicid Monosodium remains a significant second-generation cephalosporin with a well-

characterized profile. Its long pharmacokinetic half-life allows for less frequent dosing, which is

advantageous in clinical settings. The detailed understanding of its chemical properties,

mechanism of action, and microbiological spectrum of activity provides a solid foundation for its

continued use and for further research in the development of new antibacterial agents. The

experimental protocols outlined in this guide offer standardized approaches for the evaluation

of Cefonicid and other similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cefonicid Monosodium CAS number and chemical
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1262056#cefonicid-monosodium-cas-number-and-
chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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